![molecular formula C21H15ClN2O3 B2707435 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 922031-35-4](/img/structure/B2707435.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement among other functions.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of dopaminergic signaling in the brain . By inhibiting the Dopamine D2 receptor, it can alter the balance of neurotransmitters, potentially leading to therapeutic effects in conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
生物活性
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- Dibenzo[b,f][1,4]oxazepine core : This structure is significant for its interaction with various biological targets.
- Chloro and oxo substituents : These groups enhance the compound's reactivity and biological activity.
- Methylbenzamide moiety : The presence of a methyl group may influence the compound's lipophilicity and receptor binding affinity.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H19ClN2O3 |
Molecular Weight | 378.8 g/mol |
CAS Number | 922084-11-5 |
This compound exhibits various biological activities through multiple mechanisms:
- Dopamine Receptor Antagonism : The compound has shown effectiveness in binding to dopamine receptors, which is crucial in treating psychiatric disorders such as schizophrenia.
- Serotonin Modulation : It may also interact with serotonin receptors, influencing mood and anxiety levels.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antipsychotic Effects : In animal models, this compound demonstrated significant antipsychotic effects comparable to established medications like clozapine. The efficacy was evaluated through behavioral tests and biochemical assays assessing neurotransmitter levels.
- Neuroprotective Properties : Research indicates that the compound may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamide | Different methoxy position | Antipsychotic properties |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution instead of methoxy | Dopamine receptor antagonist |
Future Directions in Research
The current lack of extensive research on this compound suggests several avenues for future exploration:
- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
- Structural Modifications : Investigating the effects of structural modifications on biological activity to optimize therapeutic potential.
科学的研究の応用
Chemistry
In the field of chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with specific properties.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of dibenzo[b,f][1,4]oxazepine derivatives in biological systems. Preliminary studies suggest that it may exhibit:
- Dopamine Receptor Modulation : Similar compounds have shown selective inhibition of dopamine D2 receptors, which are implicated in neuropsychiatric disorders.
- Antipsychotic Activity : Its structural similarity to known antipsychotics indicates potential efficacy in treating conditions like schizophrenia and bipolar disorder.
- Anti-inflammatory Properties : Derivatives may inhibit pro-inflammatory cytokines, suggesting therapeutic potential against inflammatory diseases .
Medicinal Applications
This compound is investigated for its pharmacological properties. Key areas of focus include:
Pharmacokinetics and Pharmacodynamics
Research often emphasizes the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects). Understanding these aspects is crucial for assessing its therapeutic potential.
Toxicity Profiles
Studies also evaluate the toxicity profiles of this compound to ensure safety in potential therapeutic applications. This includes determining the maximum tolerated dose and identifying any adverse effects associated with its use.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications including:
- Polymer Development : The compound may serve as a precursor for synthesizing polymers with enhanced properties.
- Coatings : Its unique chemical structure can contribute to the development of coatings with specific functional characteristics.
Case Study 1: Dopamine D2 Receptor Inhibition
A study investigated the effects of this compound on dopamine receptors. Results indicated that the compound selectively inhibited dopamine D2 receptors in vitro, suggesting potential applications in treating neuropsychiatric disorders.
Case Study 2: Anti-inflammatory Activity
Another case study evaluated the anti-inflammatory properties of this compound. Researchers found that it significantly reduced levels of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-4-2-3-5-15(12)20(25)23-14-7-9-18-16(11-14)21(26)24-17-10-13(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCKLRYZLLQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。